4,5-Dichloro-2-methoxybenzonitrile
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Overview
Description
4,5-Dichloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methoxybenzonitrile typically involves the chlorination of 2-methoxybenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 4,5-dichloro-2-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
4,5-Dichloro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxybenzonitrile
- 5-Chloro-2-methoxybenzonitrile
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
4,5-Dichloro-2-methoxybenzonitrile is unique due to the specific positioning of its chlorine atoms and methoxy group, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are different from its analogs .
Properties
Molecular Formula |
C8H5Cl2NO |
---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
4,5-dichloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |
InChI Key |
NXNFRXRUOUCXMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Cl)Cl |
Origin of Product |
United States |
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